3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one
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Overview
Description
3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE is a complex organic compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromanone Core: The chromanone core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate diketone under acidic conditions.
Acetylation: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine.
Substitution Reaction: The final step involves the substitution of the bromophenyl group, which can be achieved through a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and acetyl groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: Used in organic synthesis and has similar bromine and acetophenone moieties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Uniqueness
3-ACETYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE is unique due to its chromanone core, which imparts distinct biological activities and chemical reactivity. The combination of acetyl, bromo, and bromophenyl substituents further enhances its potential for diverse applications in scientific research and industrial processes.
Properties
IUPAC Name |
3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2O4/c1-10(19(24)12-3-5-13(21)6-4-12)17-15-9-14(22)7-8-16(15)26-20(25)18(17)11(2)23/h3-10,17-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBORSJQUIAOABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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